Cas no 855836-52-1 (3-Bromo-2-iodophenol)
3-Bromo-2-iodophenol Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-iodophenol
- Phenol, 3-bromo-2-iodo-
- Bromjodphenol
- PubChem22617
- 2-Iodo-3-bromophenol
- TD1055
- 3290AC
- CM11649
- AS05449
- MB05341
- BC004808
- AM804419
- ST24041849
- 3-Bromo-2-iodophenol (ACI)
- CS-0036114
- SY124560
- DTXSID70457380
- DS-13746
- 855836-52-1
- AC-28555
- AKOS016001207
- MFCD08166320
- SCHEMBL2677547
-
- MDL: MFCD08166320
- Inchi: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
- InChI Key: WJJYPSTVJBRTGK-UHFFFAOYSA-N
- SMILES: BrC1C(I)=C(O)C=CC=1
Computed Properties
- Exact Mass: 297.84900
- Monoisotopic Mass: 297.84902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.9
Experimental Properties
- Density: 2.369
- Melting Point: 85℃
- Boiling Point: 243.9°C at 760 mmHg
- Flash Point: 101.3°C
- Refractive Index: 1.699
- PSA: 20.23000
- LogP: 2.75930
3-Bromo-2-iodophenol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD84952)
3-Bromo-2-iodophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3-Bromo-2-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255336-1g |
3-Bromo-2-iodophenol |
855836-52-1 | 95% | 1g |
$202 | 2021-06-16 | |
| Chemenu | CM255336-5g |
3-Bromo-2-iodophenol |
855836-52-1 | 95% | 5g |
$653 | 2021-06-16 | |
| Chemenu | CM255336-10g |
3-Bromo-2-iodophenol |
855836-52-1 | 95% | 10g |
$926 | 2021-06-16 | |
| TRC | B683908-25mg |
3-Bromo-2-iodophenol |
855836-52-1 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B683908-50mg |
3-Bromo-2-iodophenol |
855836-52-1 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B683908-100mg |
3-Bromo-2-iodophenol |
855836-52-1 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B683908-250mg |
3-Bromo-2-iodophenol |
855836-52-1 | 250mg |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR700-200mg |
3-Bromo-2-iodophenol |
855836-52-1 | 97% | 200mg |
268.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR700-50mg |
3-Bromo-2-iodophenol |
855836-52-1 | 97% | 50mg |
105.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR700-100mg |
3-Bromo-2-iodophenol |
855836-52-1 | 97% | 100mg |
262CNY | 2021-05-08 |
3-Bromo-2-iodophenol Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 3
1.2 Solvents: Tetrahydrofuran ; 16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; neutralized, 0 °C
Production Method 4
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
Production Method 5
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; neutralized, 0 °C
Production Method 10
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 11
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
Production Method 12
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; neutralized, 0 °C
Production Method 13
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
Production Method 14
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 15
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
Production Method 16
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 17
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
3-Bromo-2-iodophenol Raw materials
- Iodobenzene
- Diethylcarbamyl chloride
- Iodobenzene diacetate
- Phenol, 3-bromo-2-iodo-, 1-acetate
- 2-Iodocyclopent-2-enone
- 3-Bromophenyl Diethylcarbamate
- 2-[(2-bromophenyl)(diisopropyl)silyl]pyrimidine
- Carbamic acid,N,N-diethyl-, 3-bromo-2-iodophenyl ester
- 2-(diisopropyl(phenyl)silyl)pyrimidine
3-Bromo-2-iodophenol Preparation Products
3-Bromo-2-iodophenol Suppliers
3-Bromo-2-iodophenol Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-Bromo-2-iodophenol
3-Bromo-2-iodophenol (CAS No. 855836-52-1): An Overview of Its Properties, Applications, and Recent Research
3-Bromo-2-iodophenol (CAS No. 855836-52-1) is a halogenated phenolic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with a bromine atom at the 3-position and an iodine atom at the 2-position. The combination of these halogen substituents imparts distinct chemical and physical properties to the molecule, making it a valuable intermediate in various synthetic pathways and a subject of ongoing research.
The chemical structure of 3-Bromo-2-iodophenol can be represented as C6H3BrIOH. The presence of the bromine and iodine atoms significantly influences the reactivity and stability of the molecule. Bromine, being less electronegative than iodine, can facilitate certain types of reactions, such as nucleophilic substitution and elimination processes. On the other hand, the iodine atom can participate in various organometallic reactions, making 3-Bromo-2-iodophenol a versatile starting material for the synthesis of more complex organic molecules.
In recent years, 3-Bromo-2-iodophenol has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of pharmaceutical compounds. The halogenated phenolic structure provides a platform for the introduction of various functional groups, which can be tailored to enhance the biological activity and pharmacological properties of target molecules. For example, studies have shown that derivatives of 3-Bromo-2-iodophenol can exhibit anti-inflammatory, antimicrobial, and anticancer activities.
A recent study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-2-iodophenol in the development of novel antiviral agents. The researchers synthesized a series of derivatives by introducing different substituents at various positions on the phenolic ring. These derivatives were tested against several viral strains, including influenza and herpes simplex viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity, highlighting the potential of 3-Bromo-2-iodophenol as a lead compound for further drug development.
Beyond its applications in medicinal chemistry, 3-Bromo-2-iodophenol has also found use in materials science. The unique electronic properties conferred by the bromine and iodine substituents make it suitable for applications in organic electronics and photovoltaic materials. For instance, researchers at a leading materials science institute have utilized 3-Bromo-2-iodophenol as a building block for constructing conjugated polymers with enhanced charge transport properties. These polymers have shown promise in organic solar cells and field-effect transistors.
The synthetic versatility of 3-Bromo-2-iodophenol is another factor contributing to its widespread use in research laboratories and industrial settings. Various synthetic routes have been developed to produce this compound efficiently on both small and large scales. One common method involves the bromination and iodination of phenol using appropriate reagents under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.
In addition to its synthetic utility, 3-Bromo-2-iodophenol has been studied for its environmental impact. Researchers have investigated its biodegradability and potential toxicity to ensure that it can be used safely in various applications without causing harm to ecosystems or human health. Studies have shown that under certain conditions, 3-Bromo-2-iodophenol can be biodegraded by microorganisms present in soil and water environments.
The ongoing research on 3-Bromo-2-iodophenol continues to uncover new applications and properties that could have significant implications for various industries. For example, recent advances in green chemistry have led to the development of more sustainable methods for synthesizing this compound using environmentally friendly reagents and processes. These developments not only reduce the environmental footprint but also make it more accessible for large-scale production.
In conclusion, 3-Bromo-2-iodophenol (CAS No. 855836-52-1) is a versatile halogenated phenolic compound with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure and properties make it an important intermediate in various synthetic pathways and a subject of ongoing research. As new studies continue to explore its potential uses and improve its synthesis methods, 3-Bromo-2-iodophenol is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
855836-52-1 (3-Bromo-2-iodophenol) Related Products
- 216306-47-7(1,4-Benzenediol, 2-bromo-5-iodo-)
- 15459-51-5(4-Bromo-2,6-diiodophenol)
- 450412-22-3(3-Bromo-2-iodoanisole)
- 858855-11-5(5-Bromo-2-iodophenol)
- 202865-84-7(4-bromo-3-iodoPhenol)
- 466639-53-2(2-Bromo-1-iodo-4-methoxybenzene)
- 556038-75-6(3,5-dibromo-4-iodophenol)
- 1037298-05-7(3-Bromo-4-iodophenol)
- 207115-22-8(4-Bromo-2-iodophenol)
- 1072944-94-5(1-Bromo-3-ethoxy-2-iodobenzene)